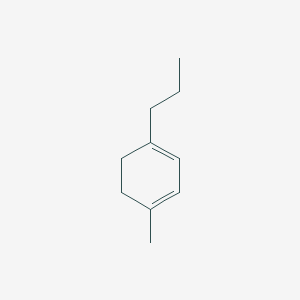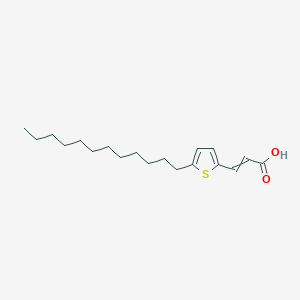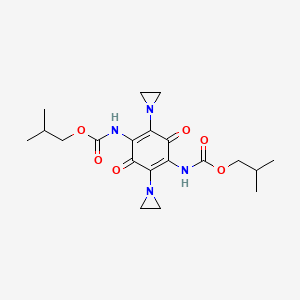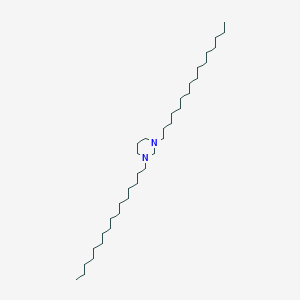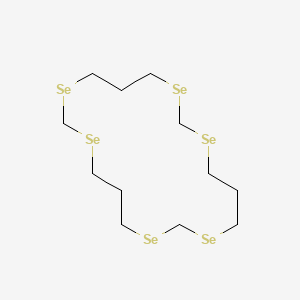
1,3,7,9,13,15-Hexaselenacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,9,13,15-Hexaselenacyclooctadecane is a unique organoselenium compound characterized by a cyclic structure containing selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9,13,15-Hexaselenacyclooctadecane typically involves the cyclization of linear selenium-containing precursors. One common method is the reaction of diselenides with appropriate alkylating agents under controlled conditions to form the desired cyclic structure. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,7,9,13,15-Hexaselenacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: Selenium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organolithium reagents.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3,7,9,13,15-Hexaselenacyclooctadecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which 1,3,7,9,13,15-Hexaselenacyclooctadecane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the modulation of signaling pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A similar cyclic compound but with carbon atoms instead of selenium.
Hexadecamethyl octasiloxane: Another cyclic compound with silicon atoms.
Uniqueness
1,3,7,9,13,15-Hexaselenacyclooctadecane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for research in medicinal chemistry and materials science.
Properties
CAS No. |
113976-45-7 |
|---|---|
Molecular Formula |
C12H24Se6 |
Molecular Weight |
642.1 g/mol |
IUPAC Name |
1,3,7,9,13,15-hexaselenacyclooctadecane |
InChI |
InChI=1S/C12H24Se6/c1-4-13-10-15-6-2-8-17-12-18-9-3-7-16-11-14-5-1/h1-12H2 |
InChI Key |
UEQFMFDYMICMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C[Se]CCC[Se]C[Se]CCC[Se]C[Se]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


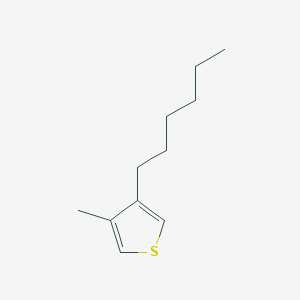
methanone](/img/structure/B14298376.png)


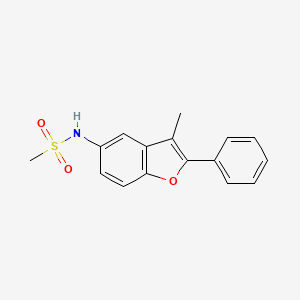
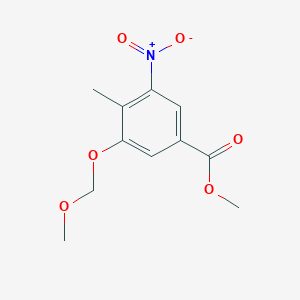
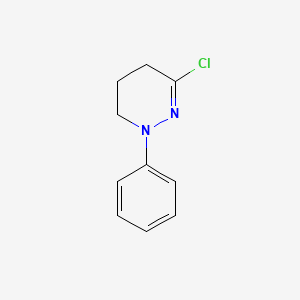

![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
